molecular formula C10H10N2O3 B172786 Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate CAS No. 156335-37-4

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate

Cat. No. B172786
M. Wt: 206.2 g/mol
InChI Key: QYBQPBAYKVUDSU-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate is an organic compound belonging to the class of pyrrolo[1,2-B]pyridazines. It is an important intermediate in the synthesis of various compounds such as oxazolidinones and pyrrolo[1,2-B]pyridazines. It is also used in the synthesis of various drugs and pharmaceuticals. This compound has been studied extensively in recent years due to its potential applications in the medical and pharmaceutical fields.

Scientific Research Applications

  • The synthesis of “4-Oxo-1,4-dihydropyrrolo [1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies. These studies often use N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series.

  • Pyrrolopyrazine derivatives, which include “Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate”, have been the subject of various synthetic approaches and biological studies .

  • Some derivatives of the compound have shown antibacterial activity comparable to the reference substance nalidixic acid against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium .

  • The synthesis of “4-Oxo-1,4-dihydropyrrolo [1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies . These studies often use N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series .

  • Pyrrolopyrazine derivatives, which include “Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate”, have been the subject of various synthetic approaches and biological studies .

  • Some derivatives of the compound have shown antibacterial activity comparable to the reference substance nalidixic acid against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium .

  • The synthesis of “4-Oxo-1,4-dihydropyrrolo [1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies . These studies often use N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series .

  • Pyrrolopyrazine derivatives, which include “Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate”, have been the subject of various synthetic approaches and biological studies .

  • Some derivatives of the compound have shown antibacterial activity comparable to the reference substance nalidixic acid against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium .

properties

IUPAC Name

ethyl 4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-12-5-3-4-8(12)9(7)13/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBQPBAYKVUDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435646, DTXSID501215918
Record name ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate

CAS RN

156335-37-4, 1260849-93-1
Record name ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-aminopyrrole (575 mg, 7.0 mmol, commercially available) and diethyl ethoxymethylenemalonate (1.82 g, 8.4 mmol) was heated at 125° C. for 2 hours to give crude diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate. To this intermediate was added diphenyl ether (2 mL). The reaction was put under nitrogen and heated at 220° C. for 2 hours, while allowing the ethanol formed in the reaction to be distilled off. The reaction was cooled to room temperature and purified by silica gel flash chromatography (eluted with 100% CH2Cl2) to give the title compound (1.03 g, 71%) as a yellow solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

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